N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Description
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core, a bicyclic structure known for its pharmacological relevance . The imidazo[1,2-a]pyridine scaffold is present in commercial drugs such as Zolpidem (a sedative) and Alpidem (an anxiolytic) . In this compound, the imidazo[1,2-a]pyridine ring is substituted with a methyl group at position 8 and linked via a phenyl group at position 3 to an acetamide moiety.
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-19-10-15(18-16(11)19)13-6-3-7-14(9-13)17-12(2)20/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJRLRPDOLJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemical Properties and Structure
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide has the following key characteristics:
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- LogP : 3.2039
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- Polar Surface Area : 33.442 Ų
These properties suggest that the compound possesses moderate lipophilicity and could interact effectively with biological membranes, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Properties
Another area of application is in antimicrobial research. The imidazo[1,2-a]pyridine moiety has been associated with antimicrobial activity. Compounds containing this structure have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties.
Neuropharmacology
Recent studies have explored the potential neuroprotective effects of this compound. Research indicates that compounds with imidazo[1,2-a]pyridine structures can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. This suggests possible applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The ability to modify its structure by introducing various substituents allows for the generation of a library of derivatives that can be screened for enhanced biological activity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Synthesis of the imidazo[1,2-a]pyridine core |
| Step 2 | Introduction of the phenyl group via coupling reactions |
| Step 3 | Acetylation to form the final acetamide product |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer properties. The study found that certain modifications to the this compound structure significantly improved its potency against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a publication focusing on antimicrobial agents, researchers tested various derivatives against common bacterial strains. Results indicated that some derivatives exhibited MIC values comparable to established antibiotics .
Case Study 3: Neuroprotective Effects
A neuropharmacological study demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism by which N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Halogenated Derivatives
- Bromine’s electronegativity may alter electron density, affecting binding affinity. The benzamide group (vs.
- N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide ():
Electron-Withdrawing Groups
Linker and Acetamide Modifications
Phenyl vs. Direct Linkage
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (): The acetamide is directly attached to the imidazo ring’s position 3, eliminating the phenyl spacer.
Ethyl vs. Phenyl Linkers
Substituents on the Phenyl Ring
Saturated and Hybrid Ring Systems
- The dihydrobenzofuran group introduces oxygen-based hydrogen bonding .
Structural and Functional Implications
Physicochemical Properties
Biological Activity
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to delve into its biological activity, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- CAS Number : 537019-04-8
- LogP : 3.2039 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors : 1 donor and 3 acceptors
Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes involved in critical biological pathways. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in various cancers .
Inhibition Studies
A study evaluated the inhibitory effects of various imidazo derivatives on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against colon cancer cell lines (HT-29 and Caco-2), with mechanisms involving apoptosis through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | 5.0 | Apoptosis via caspase activation |
| This compound | Caco-2 | 4.5 | Apoptosis via cytochrome c release |
Structure-Activity Relationship (SAR)
The structure of this compound suggests potential for modification to enhance biological activity. SAR studies have indicated that substitutions on the imidazo ring can significantly affect potency against target enzymes and cancer cell lines .
Case Study 1: In Vivo Efficacy
In a mouse model of Alzheimer's disease, compounds structurally related to this compound were tested for their ability to penetrate the blood-brain barrier and reduce exosome release from the brain. The results showed promising pharmacokinetic profiles with effective brain concentrations post-administration .
Case Study 2: Cancer Cell Proliferation
A comparative study involving multiple imidazo derivatives revealed that this compound exhibited superior activity against non-small-cell lung cancer (NSCLC) cell lines when compared to traditional chemotherapeutics. The study highlighted its potential as a lead compound for further development in targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. A common approach involves reacting 8-methylimidazo[1,2-a]pyridine derivatives with substituted phenyl acetamides under basic conditions. For example, Rh(III)-catalyzed C-H amidation using dioxazolones has been reported to yield similar acetamide derivatives with high efficiency . Solvents like dimethylformamide (DMF) or acetonitrile under reflux are typical, with purification via column chromatography. Characterization requires NMR (¹H/¹³C), FT-IR, and LC-MS to confirm structure and purity .
Q. How should researchers initially assess the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting pathways relevant to imidazo[1,2-a]pyridine derivatives, such as antimicrobial activity against Staphylococcus aureus or Escherichia coli (common bacterial models) . Use cell viability assays (e.g., MTT) for anticancer potential. Dose-response curves (0.1–100 µM) and positive controls (e.g., Zolpidem derivatives) are critical for benchmarking .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Combine ¹H/¹³C-NMR to verify proton environments and carbon frameworks (e.g., methyl groups at position 8 and acetamide linkages) . FT-IR identifies functional groups (amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₁₃N₃O: theoretical 239.1059 g/mol). Purity ≥95% should be validated via HPLC with a C18 column and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Systematically vary catalysts (e.g., Rh(III) vs. Pd), solvents (DMF vs. THF), and temperatures (60–120°C). For example, Rh(III)-catalyzed reactions achieve >80% yield in acetonitrile at 80°C . Microwave-assisted synthesis may reduce reaction time. Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 eq. of dioxazolone for complete amidation) .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Re-evaluate assay conditions:
- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa).
- Solvent effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
- Batch variability : Confirm compound purity via HPLC and re-test.
Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell-based readouts). Contradictions in imidazo[1,2-a]pyridine derivatives often arise from subtle structural variations (e.g., methyl vs. methoxy substituents) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups at position 3) or imidazo[1,2-a]pyridine (e.g., bromine at position 8) .
- Functional group swaps : Replace acetamide with sulfonamide or trifluoroacetamide to assess polarity effects .
- Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs (e.g., hydrogen-bonding acetamide group) .
Q. How can computational methods validate target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against reported targets (e.g., protein kinases or bacterial enzymes). Use crystal structures (PDB) for accuracy. Validate with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Compare with analogs (e.g., Zolpidem) to identify unique interactions .
Q. How can stability issues (e.g., degradation during storage) be addressed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization improves solid-state stability. For solutions, use inert atmospheres (N₂) and antioxidants (0.1% BHT). Adjust pH to 6–7 in aqueous buffers to prevent hydrolysis of the acetamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
